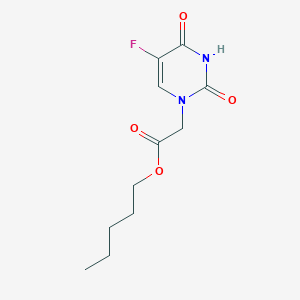

2-Benzylpiperidin-4-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Benzylpiperidin-4-one involves several methodologies. One approach includes the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and aryl(pyridin-4-yl)methanones in the presence of Pd/C catalyst, demonstrating the importance of temperature, acidity, and substrate structure in selectivity (Ágai et al., 2004). Another method discusses the synthesis of N-benzylpiperidin-4-ones through a one-pot three-component protocol, highlighting efficient yields and potential for cholinesterase inhibition (Sukumarapillai et al., 2016).

Molecular Structure Analysis

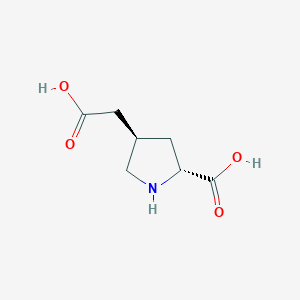

The molecular structure of 2-Benzylpiperidin-4-one derivatives has been elucidated through various spectroscopic methods, including IR, NMR, and X-ray crystallography. Studies reveal that these compounds prefer to exist in a chair conformation with equatorial orientation of bulky substituents, a conformation that is conserved in the solid state (Ponnuswamy et al., 2018).

Chemical Reactions and Properties

2-Benzylpiperidin-4-ones undergo various chemical reactions, contributing to their versatility in synthetic chemistry. For instance, acid-catalyzed reactions with 2-vinylaniline derivatives yield new classes of polycyclic indole derivatives, showcasing the reactivity of 2-Benzylpiperidin-4-ones under specific conditions (Walter et al., 1993).

Physical Properties Analysis

The physical properties of 2-Benzylpiperidin-4-one derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis and pharmaceutical formulation. Crystal structure and Hirshfeld surface analysis have provided insights into the intermolecular interactions and stability of these compounds (Gümüş et al., 2022).

Chemical Properties Analysis

The chemical properties of 2-Benzylpiperidin-4-one derivatives, including their reactivity, stability, and interaction with other chemical entities, are fundamental for their application in medicinal chemistry and other fields. For example, derivatives of 2-Benzylpiperidin-4-one have shown potential as cholinesterase inhibitors, indicating their relevance in the design of therapeutic agents (Sukumarapillai et al., 2016).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Ponnuswamy et al. (2018) involved the synthesis of new N-benzylpiperidin-4-ones, highlighting their antimicrobial and antioxidant activities. Molecular docking studies suggested these compounds could serve as potential leads for developing novel therapeutic agents, especially for combating antimicrobial resistance (Ponnuswamy et al., 2018).

Anti-Inflammatory Applications

Research by Jayashree et al. (2016, 2017) demonstrated the in vitro anti-inflammatory activity of 4-Benzylpiperidine. These studies utilized models such as inhibition of albumin denaturation and proteinase inhibitory activity, alongside membrane stabilization methods, to establish the compound's potential as a lead for anti-inflammatory drug development (Jayashree et al., 2016; Jayashree et al., 2017).

Neurological Disorder Therapeutics

A study focused on replacing the benzylpiperidine moiety with fluorinated phenylalkyl side chains to develop GluN2B receptor ligands, indicating a pathway for creating new ligands suitable for positron emission tomography (PET) imaging of brain receptors (Thum et al., 2018).

Cholinesterase Inhibition for Alzheimer's

Research by Sukumarapillai et al. (2016) highlighted the synthesis of fluorescent N-benzylpiperidine-4-one derivatives that showed selective cholinesterase inhibitory activity, proposing them as candidates for Alzheimer's disease therapeutics due to their potent inhibition and favorable photophysical properties (Sukumarapillai et al., 2016).

Drug Delivery Systems

A study by Ganti et al. (2018) explored the transdermal delivery of 4-Benzylpiperidine for cocaine-use disorder, demonstrating its efficient in vitro transdermal permeation and potential as a therapeutic agent (Ganti et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

2-benzylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXGSIZEPYWAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595318 | |

| Record name | 2-Benzylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylpiperidin-4-one | |

CAS RN |

193469-44-2 | |

| Record name | 2-Benzylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)

![(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid](/img/structure/B63528.png)

![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)